2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid
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Overview
Description
2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of an isopropylamino group and a trifluoromethyl group attached to the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The isopropylamino and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamino and trifluoromethyl groups play a crucial role in modulating the compound’s activity and binding affinity. The pathways involved may include inhibition of enzyme activity or activation of specific receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)nicotinic acid: Similar in structure but with a fluorine atom instead of the isopropylamino group.
2-(Trifluoromethyl)nicotinic acid: Lacks the isopropylamino group, making it less complex.
Uniqueness
2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid is unique due to the presence of both the isopropylamino and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11F3N2O2 |
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Molecular Weight |
248.20 g/mol |
IUPAC Name |
2-(propan-2-ylamino)-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H11F3N2O2/c1-5(2)14-8-6(9(16)17)3-4-7(15-8)10(11,12)13/h3-5H,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
WGECGGPIXPTXKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=CC(=N1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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